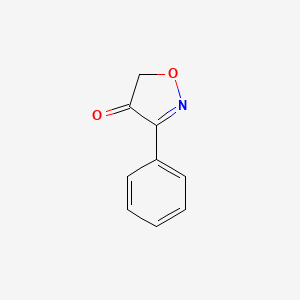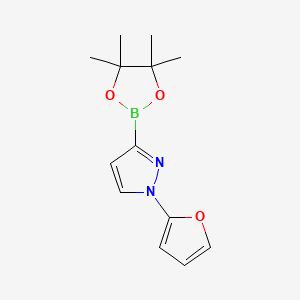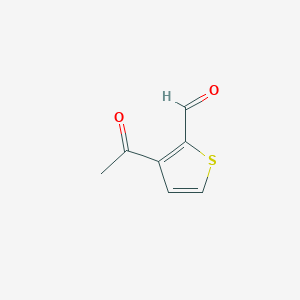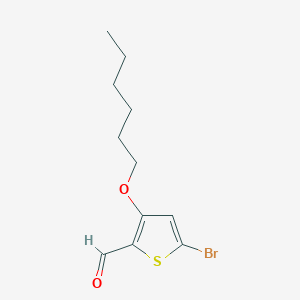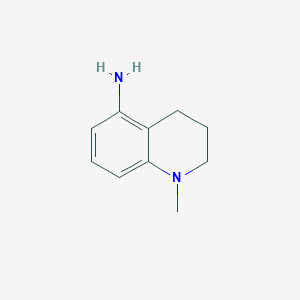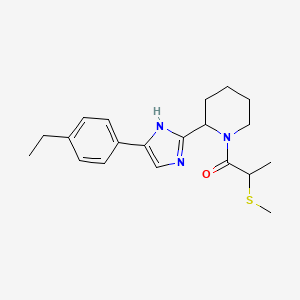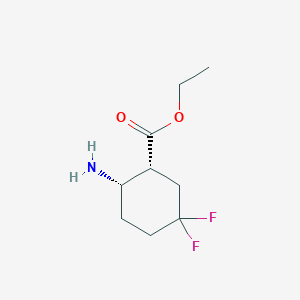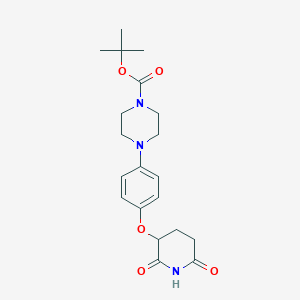
tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl ester and a phenyl group linked to a dioxopiperidinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Buchwald-Hartwig coupling reaction involving aryl halides and piperazine derivatives.
Introduction of the tert-Butyl Ester: The tert-butyl ester group is introduced via a reaction with tert-butyl chloroformate under basic conditions.
Attachment of the Phenyl Group: The phenyl group is attached through an etherification reaction involving the appropriate phenol and a halogenated precursor.
Incorporation of the Dioxopiperidinyl Moiety: The dioxopiperidinyl group is introduced through a condensation reaction with a suitable dioxopiperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl group.
Reduction: Reduction reactions can target the carbonyl groups in the dioxopiperidinyl moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced products may feature alcohol or amine functionalities.
Substitution: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to improve reaction efficiency and selectivity.
Biology:
Protein Modification: The compound can be used in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Drug Development: It is explored for its potential as a pharmacophore in the design of new therapeutic agents.
Medicine:
Therapeutic Agents: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry:
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. In the context of PROTACs, the compound recruits E3 ligase for the ubiquitinylation and subsequent degradation of target proteins . This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, leading to the ubiquitination and proteasomal degradation of the target protein .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Similar in structure but lacks the phenyl and piperazine moieties.
tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidine-1-carboxylate: Similar but features an amino group instead of an oxy group.
tert-Butyl 4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butanoate: A PROTAC linker with a thalidomide analogue and an aliphatic spacer.
Uniqueness: tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a phenyl group, and a dioxopiperidinyl moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry and drug development .
Eigenschaften
Molekularformel |
C20H27N3O5 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
tert-butyl 4-[4-(2,6-dioxopiperidin-3-yl)oxyphenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H27N3O5/c1-20(2,3)28-19(26)23-12-10-22(11-13-23)14-4-6-15(7-5-14)27-16-8-9-17(24)21-18(16)25/h4-7,16H,8-13H2,1-3H3,(H,21,24,25) |
InChI-Schlüssel |
DTIVTHOMUDEPOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
